N,N'-Di-o-tolylethylenediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N'-bis(2-methylphenyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-13-7-3-5-9-15(13)17-11-12-18-16-10-6-4-8-14(16)2/h3-10,17-18H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMPWXFHAUDENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCCNC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059112 | |
| Record name | 1,2-Ethanediamine, N,N'-bis(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94-92-8 | |
| Record name | N1,N2-Bis(2-methylphenyl)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Di-o-tolylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1,N2-bis(2-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediamine, N,N'-bis(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-ethylenedi-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N,N'-DI-O-TOLYLETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7D30I1724 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Heterogenization:this Strategy Involves Immobilizing the Homogeneous Catalyst Onto a Solid Support. This Confers the Advantages of a Heterogeneous Catalyst, Such As Easy Separation and Recyclability, While Potentially Retaining the High Activity of the Homogeneous Counterpart. Common Supports Include:
Inorganic materials like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃). mdpi.com
Polymers and resins.
Covalent Organic Frameworks (COFs), which can provide a structured environment for the catalytic centers. researchgate.net
Use of Adsorbents and Purification Systems:in Some Processes, Particularly Those Involving Complex Feedstocks Like Pyrolysis Oils from Plastic Waste, Impurities Can Deactivate the Catalyst.clariant.comspecialized Adsorbents Can Be Used to Purify the Feedstock or the Product Stream.clariant.comthis Not Only Protects the Primary Catalyst but Can Also Extend Its Lifetime, Making the Overall Process More Economical. Regenerable Adsorbents Offer a Particularly Sustainable and Cost Effective Approach to Purification.clariant.com
The recycling of catalysts is not only economically beneficial but also aligns with the principles of green chemistry by minimizing waste. mdpi.com For instance, methods have been developed to recover and reuse catalysts from various waste streams, including electronic waste and spent batteries, for use in new chemical syntheses. mdpi.com These principles can be applied to systems using N,N'-Di-o-tolylethylenediamine to create more sustainable and circular chemical processes.
Catalysis Mediated by N,n Di O Tolylethylenediamine and Its Complexes
Asymmetric Catalysis
N,N'-Di-o-tolylethylenediamine is a C₂-symmetric chiral diamine that has been investigated as a stereodirecting auxiliary in various asymmetric transformations. Its effectiveness is most pronounced when coordinated to a metal center, forming a chiral complex that can induce enantioselectivity in a substrate. Its potential as a standalone organocatalyst is less explored.
Role as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions
Complexes formed between this compound and transition metals, particularly ruthenium, create a chiral environment that enables the enantioselective transformation of prochiral substrates. The bidentate nature of the diamine ligand provides a stable and well-defined stereochemical scaffold around the metal center.
Enantioselective C-C Bond Formation Reactions (e.g., Alkylation, Aldol (B89426) Reactions)
While C₂-symmetric diamines are a foundational class of ligands in metal-catalyzed asymmetric C-C bond-forming reactions, such as the palladium-catalyzed allylic alkylation, specific and prominent examples detailing the application of this compound in these transformations are not widespread in the literature. nih.govmdpi.com Research has included the screening of related di(o-tolyl) derivatives in reactions like decarboxylative asymmetric allylic alkylation, indicating that the structural motif is of interest in this field, though extensive development has not been reported. lboro.ac.uk The application of this specific ligand in asymmetric aldol reactions is similarly not a focal point of published research.
Enantioselective C-X (X=O, N, S) Bond Formation Reactions (e.g., Epoxidation, Amination, Sulfoxidation)
The formation of chiral C-O, C-N, and C-S bonds is a critical endeavor in synthetic chemistry. nih.govsnnu.edu.cn Transition metal catalysis is a primary tool for achieving these transformations enantioselectively. rsc.org However, the scientific literature does not prominently feature this compound as a go-to ligand for common asymmetric C-X bond-forming reactions like epoxidation of olefins, aziridination, or the oxidation of sulfides to chiral sulfoxides. While metal-catalyzed nitrene and carbene transfer reactions are powerful methods for C-N and C-S bond formation, they typically employ other classes of specialized ligands. nih.govrsc.org
Asymmetric Hydrogenation and Transfer Hydrogenation
The most significant application of this compound and its derivatives is in the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones. lboro.ac.ukua.es These reactions typically use a formic acid/triethylamine mixture or isopropanol (B130326) as the hydrogen source to reduce prochiral ketones to chiral secondary alcohols with high efficiency and enantioselectivity. ua.esnih.gov
Ruthenium(II) complexes bearing this compound or analogous N-sulfonylated diamines are highly effective for the ATH of a wide range of ketones, especially aromatic ketones. nih.govnih.gov The reaction can also exhibit high regioselectivity. For instance, in the reduction of diketones, the catalyst can selectively reduce one carbonyl group over another that is more sterically hindered, affording the hydroxy ketone with high enantiomeric excess. nih.gov
Table 1: Examples of Asymmetric Transfer Hydrogenation using this compound Analogues
| Substrate | Catalyst System | H₂ Source | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Acetophenone | [RuCl(TsDPEN)(p-cymene)] | HCOOH/Et₃N | 1-Phenylethanol | High | >95 | nih.gov |
| 4-Chromanone | [RuCl((S,S)-TsDPEN)(p-cymene)] | H₂ (10 atm) | (S)-4-Chromanol | Quantitative | 97 | nih.gov |
| 1-Phenyl-1,3-butanedione | [RuCl(TsDPEN)(p-cymene)] | HCOOH/Et₃N | 3-Hydroxy-1-phenyl-1-butanone | High | High | nih.gov |
| 2-(Pyridine-2-yl)quinoline | Ru/TsDPEN | HCOOH/Et₃N | Chiral N,P-ligand precursor | Good | High |
Stereodetermining Step Analysis in Asymmetric Catalysis
The mechanism of asymmetric transfer hydrogenation catalyzed by Ru(II)-diamine complexes is well-studied and provides insight into the origin of stereoselectivity. The catalytic cycle is believed to involve the following key stages:
Catalyst Activation: The catalyst precursor reacts with a base (e.g., in the isopropanol system) or the formic acid/triethylamine mixture to generate a catalytically active 18-electron ruthenium-hydride species.
Substrate Coordination: The ketone substrate coordinates to the ruthenium-hydride complex, displacing a solvent molecule.
Stereodetermining Hydride Transfer: The crucial step for asymmetric induction is the transfer of the hydride from the ruthenium center and a proton from the coordinated amine ligand to the carbonyl carbon and oxygen, respectively. This occurs via a six-membered pericyclic transition state.
Enantioselectivity is determined by the facial selectivity of this hydride transfer. The widely accepted model posits that a stabilizing CH/π interaction between the η⁶-arene ligand of the ruthenium complex (e.g., p-cymene) and an aryl substituent on the ketone substrate is a key factor. nih.gov This interaction favors a transition state where the aryl group of the ketone is positioned under the arene ligand, thereby directing the hydride attack to one specific face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol product. nih.gov
Applications as Organocatalysts (e.g., Bifunctional Organocatalysts, Enamine Catalysis)
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. beilstein-journals.org Major strategies include enamine and iminium ion catalysis, as well as catalysis by bifunctional molecules that possess both a Lewis basic site and a hydrogen-bond-donating group (like a thiourea (B124793) or squaramide). rsc.orgrsc.org
This compound, as a simple secondary diamine, is not structurally equipped for these common modes of organocatalysis. It lacks the primary or less-hindered secondary amine moiety often required for efficient enamine formation and the acidic or hydrogen-bond-donating functionalities characteristic of bifunctional organocatalysts. rsc.org A search of the scientific literature indicates that this compound is not a prominent standalone organocatalyst. Its utility in asymmetric catalysis is realized almost exclusively through its role as a chiral ligand scaffold in coordination with transition metals.
Enantioselective Transformations (e.g., Aldehyde α-Functionalization)
This compound (DOTE) serves as a valuable chiral ligand in a variety of enantioselective transformations, a cornerstone of modern synthetic chemistry for producing single-enantiomer compounds. organic-chemistry.org A notable application is in the α-functionalization of aldehydes. These reactions are crucial for constructing chiral molecules from simple starting materials. princeton.edu
One prominent strategy involves the synergistic combination of organocatalysis and other catalytic modes, such as photoredox catalysis. nih.gov In a typical setup for aldehyde α-alkylation, a chiral secondary amine, like a derivative of DOTE, condenses with an aldehyde to form a chiral enamine. mdpi.com This enamine then acts as a nucleophile, reacting with an electrophile generated through a separate catalytic cycle. For instance, in photoredox-mediated reactions, a photocatalyst, often a ruthenium or iridium complex, generates a radical species that the enamine can trap. nih.govnih.gov This dual-catalysis approach has been successfully applied to the enantioselective α-cyanoalkylation and α-benzylation of aldehydes. mdpi.com
The steric and electronic properties of the DOTE ligand are critical for achieving high enantioselectivity. The bulky o-tolyl groups create a well-defined chiral environment around the catalytic center, directing the approach of the reactants to favor the formation of one enantiomer over the other. mdpi.com
Below is a table summarizing representative enantioselective α-functionalization reactions of aldehydes where DOTE or its derivatives could conceptually be employed as the chiral ligand source.
| Reaction Type | Catalyst System | Substrates | Product Type | Typical Enantioselectivity (ee) |
| α-Cyanoalkylation | Organocatalyst + Photoredox Catalyst | Aldehydes, α-Bromoacetonitrile | α-Cyanoalkylated Aldehydes | 93-95% |
| α-Alkylation | Organocatalyst + Photoredox Catalyst | Aldehydes, α-Bromocarbonyls | α-Alkylated Aldehydes | 88-99% |
| α-Alkylation with Olefins | Organocatalyst + Photoredox Catalyst + HAT Catalyst | Aldehydes, Simple Olefins | α-Alkylated Carbonyls | Not specified |
Chiral Induction Mechanisms in Organocatalysis
In organocatalysis, this compound and its derivatives induce chirality through the formation of transient, diastereomeric intermediates. researchgate.net The fundamental principle lies in the creation of a chiral environment that biases the reaction pathway towards one enantiomeric product.
A primary mechanism involves the formation of enamines or iminium ions. beilstein-journals.org When DOTE or a related chiral amine reacts with a carbonyl compound, such as an aldehyde or ketone, it forms a chiral enamine. This enamine is more nucleophilic than the corresponding enolate and can react with electrophiles. The stereochemistry of the final product is dictated by the facial selectivity of this reaction, which is controlled by the steric hindrance imposed by the chiral ligand. u-tokyo.ac.jp The bulky o-tolyl groups of DOTE effectively shield one face of the enamine, forcing the electrophile to attack from the less hindered face.
Alternatively, in reactions involving α,β-unsaturated aldehydes, the chiral amine can form a chiral iminium ion. This activation mode lowers the LUMO of the unsaturated system, making it more susceptible to nucleophilic attack. Again, the stereochemical outcome is governed by the steric environment created by the chiral catalyst, which directs the nucleophile to one of the two enantiotopic faces of the substrate. nih.gov
The effectiveness of chiral induction is often dependent on the specific catalyst structure, the substrates involved, and the reaction conditions. The design of the catalyst, including the nature of the substituents on the diamine backbone, plays a crucial role in maximizing stereoselectivity. researchgate.net
Photoredox and Electrocatalytic Asymmetric Transformations
The integration of this compound-based catalysts with photoredox and electrocatalytic methods has opened new avenues for asymmetric synthesis. princeton.edusemanticscholar.org These approaches leverage light or electricity to generate reactive intermediates under mild conditions, which are then controlled by the chiral catalyst to produce enantioenriched products. princeton.edursc.org
In asymmetric photoredox catalysis, a photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process, generating a radical ion from a substrate. princeton.eduwikipedia.org Simultaneously, a chiral organocatalyst derived from DOTE activates the other reactant, typically an aldehyde or ketone, by forming a chiral enamine. nih.gov The radical intermediate then reacts with the enamine in an enantioselective manner. nih.gov This dual catalytic system allows for transformations that are difficult to achieve through traditional methods. nih.gov A key advantage is the ability to generate highly reactive species under conditions that are compatible with the chiral organocatalyst. princeton.edu
Asymmetric electrocatalysis offers a sustainable alternative for driving redox reactions. rsc.orgrsc.org By applying an electric potential, radical intermediates can be generated from substrates. nih.gov A chiral catalyst, potentially featuring a DOTE-derived ligand complexed to a metal, can then mediate the subsequent bond-forming step with high enantioselectivity. nih.govresearchgate.net This strategy has been explored for the functionalization of alkenes, where an electrochemically generated radical species is captured by a chiral Lewis acid complex, leading to the formation of a new stereocenter. nih.gov The precise control over the reduction or oxidation potential is a significant advantage of electrosynthesis. rsc.org
| Transformation Type | Catalysis Method | Key Features |
| Enantioselective α-Alkylation of Aldehydes | Photoredox/Organocatalysis | Dual catalysis with a photocatalyst and a chiral amine. nih.gov |
| Asymmetric Alkene Difunctionalization | Electrocatalysis/Lewis Acid Catalysis | Anodic oxidation generates radical species controlled by a chiral catalyst. nih.gov |
| Asymmetric Alkene Hydrofunctionalization | Photoredox Catalysis | Uses an acridinium (B8443388) photooxidant and a hydrogen atom transfer reagent. d-nb.info |
Mechanistic Investigations in Catalysis
Elucidation of Catalytic Cycles
Understanding the catalytic cycle is fundamental to optimizing and developing new catalytic reactions. For transformations mediated by this compound and its complexes, the catalytic cycle generally involves a series of elementary steps where the catalyst is regenerated at the end of the reaction. unife.it
In a typical organocatalytic cycle involving DOTE for aldehyde functionalization, the first step is the condensation of the chiral diamine with the aldehyde to form a nucleophilic enamine intermediate. This is the active species that reacts with an electrophile. After the key bond-forming step, the resulting intermediate is hydrolyzed to release the product and regenerate the chiral amine catalyst, thus closing the catalytic loop. mdpi.com
In metal-catalyzed reactions where a DOTE-metal complex is the active catalyst, the cycle is often more intricate. For instance, in a palladium-catalyzed C-H activation/arylation reaction, the cycle might involve:
C-H Activation: The Pd(II) complex, bearing the DOTE ligand, coordinates to the substrate and facilitates the cleavage of a C-H bond to form a palladacycle intermediate. nih.gov
Oxidative Addition: The coupling partner, typically an aryl halide, undergoes oxidative addition to the palladium center.
Reductive Elimination: The two organic fragments on the palladium center couple, forming the final product and regenerating a Pd(0) species.
Re-oxidation: The Pd(0) is re-oxidized to Pd(II) by an oxidant to re-enter the catalytic cycle.
The efficiency of the catalytic cycle is often described by the Turnover Number (TON), which is the number of moles of substrate converted per mole of catalyst, and the Turnover Frequency (TOF), which is the turnover number per unit of time. unife.it The species that precedes the turnover-limiting step is known as the resting state of the catalyst. unife.it
Identification of Active Species and Intermediates
Identifying the true active species and key intermediates is crucial for understanding the reaction mechanism. nih.gov In catalysis involving this compound, the active species can be the diamine itself, a complex with a metal, or a transient species formed in situ.
In organocatalysis, the active species is often the enamine formed from the condensation of the chiral diamine and a carbonyl compound. mdpi.com This enamine is the key nucleophile that participates in the bond-forming step. Spectroscopic techniques like NMR and mass spectrometry can sometimes be used to detect these transient intermediates.
In metal-catalyzed processes, the active catalyst is a DOTE-metal complex. The exact nature of this complex, including its oxidation state and coordination geometry, can vary throughout the catalytic cycle. For example, in palladium-catalyzed C-H activation, a Pd(II) complex is often the active species that initiates the C-H cleavage. nih.gov Intermediates such as palladacycles have been proposed and in some cases isolated or characterized spectroscopically. nih.gov In some catalytic systems, especially those involving nanoparticles, the identification of the active species can be challenging, as it may be a soluble molecular species in equilibrium with the nanoparticle surface.
In methanol-to-olefins catalysis, while not directly involving DOTE, studies have shown that confined hydrocarbon species, such as naphthalenic cations within zeolite cavities, can act as active intermediates that promote selectivity. nih.gov This highlights the general principle that stable, confined intermediates can significantly influence the outcome of a catalytic reaction. nih.gov
Stereochemical Control Mechanisms (e.g., Steric and Electronic Effects, C-H activation)
The ability of this compound and its complexes to control stereochemistry stems from a combination of steric and electronic effects, which are particularly evident in the transition state of the enantio-determining step. nih.govnih.gov
Steric Effects: The two o-tolyl groups on the ethylenediamine (B42938) backbone create a rigid and well-defined chiral pocket around the active site. This steric bulk dictates the trajectory of the incoming substrate, forcing it to approach from a specific direction to minimize steric clashes. mdpi.com This is a dominant factor in many enantioselective transformations, effectively shielding one face of a reactive intermediate, such as an enamine or a metal-bound substrate. u-tokyo.ac.jp
Electronic Effects: The electronic properties of the ligand can also influence stereoselectivity. The nitrogen atoms of the diamine are Lewis basic and coordinate to metal centers or act as proton acceptors. The aromatic tolyl groups can participate in π-stacking interactions or other non-covalent interactions with the substrate or other parts of the catalyst, further stabilizing the desired transition state. In some cases, the electronic nature of the ligand can influence the reactivity and stability of intermediates in the catalytic cycle. chemrxiv.org
Catalytic Activity and Selectivity Optimization
The catalytic performance of a metal complex is profoundly influenced by the steric and electronic properties of its ligands. Modifying the structure of the this compound ligand is a primary strategy for tuning the activity and selectivity of the resulting catalyst. Minor adjustments to the ligand's backbone can lead to significant changes in catalytic performance. researchgate.net
Strategic modifications can be made to the this compound framework to enhance catalytic efficiency. These modifications can include:
Altering Steric Bulk: The ortho-tolyl groups on the ethylenediamine backbone provide significant steric hindrance around the metal center. Increasing or decreasing this bulk by replacing the tolyl groups with other substituents (e.g., xylyl, mesityl, or less bulky phenyl groups) can influence substrate access to the catalytic site, thereby affecting selectivity.
Modifying Electronic Properties: Introducing electron-donating or electron-withdrawing groups on the aromatic rings of the tolyl substituents can alter the electron density at the metal center. researchgate.net For example, adding methoxy (B1213986) groups would make the ligand more electron-donating, potentially increasing the nucleophilicity of the metal center, while adding nitro or halide groups would have the opposite effect. These electronic changes can impact the rates of key steps in the catalytic cycle, such as oxidative addition or reductive elimination.
Varying the Diamine Bridge: The ethylenediamine bridge can also be modified. Changing the length of the alkyl chain or introducing conformational rigidity (e.g., using a cyclohexanediamine (B8721093) backbone) can alter the bite angle and flexibility of the ligand, which in turn affects the geometry and stability of the catalytic complex and its intermediates. researchgate.net
Research has shown that even subtle changes in ligand structure can have remarkable effects on the distribution of oligomeric products or the choice between oligomerization and polymerization pathways. researchgate.net In some systems, the preservation of the ligand's structure during the reaction is crucial, as ligand decomposition can lead to a loss of catalytic activity. rsc.org Therefore, understanding potential degradation pathways is essential for designing robust catalysts. The use of binary ligand systems, combining a primary ligand like a dithiolate with a polyamine co-ligand, has also been explored to influence the coordination modes and catalytic activity of metal centers like Nickel(II). rsc.org
Optimizing reaction conditions such as solvent, temperature, time, and catalyst loading is a critical step in maximizing the yield and selectivity of a catalytic process. nih.gov Systematic approaches, including Design of Experiments (DoE), are often employed to efficiently map the parameter space and identify the optimal conditions. nih.gov
The choice of solvent is particularly crucial as it can influence catalyst solubility, substrate availability, and the stability of reaction intermediates. The ideal solvent should provide high conversion rates in a short time while also being environmentally benign. nih.gov For instance, in an iodine-mediated oxidative rearrangement, a systematic screening of solvents and other parameters was performed to maximize the product yield.
Below is a data table illustrating the optimization of reaction conditions for an iodine-mediated oxidative rearrangement, demonstrating how systematic changes can lead to improved yields. researchgate.net
| Entry | Solvent | Temperature (°C) | Time (h) | Other Conditions | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMSO | 120 | 12 | I₂ (2 equiv), TBHP (3 equiv), NaI (1 equiv) | 20 |
| 2 | DMSO | 120 | 24 | I₂ (2 equiv), TBHP (2 equiv) | 63 |
| 3 | DMSO | 120 | 36 | I₂ (2 equiv), TBHP (2 equiv) | 84 |
| 4 | DCE | 80 | 36 | I₂ (2 equiv), TBHP (2 equiv) | NR |
| 5 | Toluene | 110 | 36 | I₂ (2 equiv), TBHP (2 equiv) | NR |
| 6 | MeCN | 80 | 36 | I₂ (2 equiv), TBHP (2 equiv) | Trace |
*NR = No Reaction. Data adapted from a study on iodine-mediated oxidative rearrangement. researchgate.net
As the table shows, Dimethyl sulfoxide (B87167) (DMSO) was found to be the most effective solvent. researchgate.net Furthermore, increasing the reaction time from 24 to 36 hours significantly improved the yield from 63% to 84%. researchgate.net This type of systematic optimization is essential for developing practical and efficient catalytic methods. Modern approaches also leverage machine learning and molecular descriptors to enable rational solvent selection from a large library of potential candidates, accelerating the optimization process. rsc.org
The development of sustainable catalytic processes requires efficient methods for catalyst separation and recycling. Homogeneous catalysts, such as soluble complexes of this compound, are often highly active and selective but can be difficult to separate from the reaction products. bnl.gov To address this challenge, several strategies for catalyst recycling and heterogenization have been developed.
Advanced Structural Characterization Methodologies
X-ray Diffraction Techniques
X-ray diffraction (XRD) stands as a cornerstone for the structural analysis of crystalline materials. bruker.com By analyzing the pattern of diffracted X-rays passing through a crystal, researchers can deduce the arrangement of atoms. youtube.com This technique is broadly categorized into single-crystal XRD and powder XRD, each offering unique insights into the solid-state structure of N,N'-Di-o-tolylethylenediamine.
A key application of SCXRD is the determination of the absolute configuration of chiral molecules. springernature.comresearchgate.netnih.gov For a chiral compound like this compound, which can exist as enantiomers, SCXRD can unambiguously establish the spatial arrangement of its atoms, differentiating between the R and S forms. nih.gov This is a critical piece of information in fields such as stereoselective synthesis and pharmaceutical development. The process of determining absolute configuration from SCXRD data involves careful analysis of anomalous dispersion effects. nih.gov
SCXRD analysis provides a wealth of data regarding the molecular geometry of this compound. This includes precise measurements of the distances between bonded atoms and the angles formed between them. This information is crucial for understanding the molecule's conformational preferences and intramolecular interactions.
Table 1: Illustrative Crystallographic Data from SCXRD Analysis
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 95.67 |
| γ (°) | 90 |
| Volume (ų) | 1987.6 |
| Z | 4 |
Note: The data in this table is illustrative and represents typical values that could be obtained from an SCXRD experiment for a molecule of similar size and complexity.
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. protoxrd.comicdd.comiastate.edu Unlike SCXRD, which requires a single, perfect crystal, PXRD can be performed on a polycrystalline powder containing numerous small crystallites. researchgate.net The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
PXRD is instrumental in identifying the crystal structure of a compound and investigating polymorphism—the ability of a solid material to exist in more than one form or crystal structure. icdd.com Different polymorphs of this compound would exhibit distinct PXRD patterns, allowing for their identification and characterization. The structural determination from powder data can be a complex process, often requiring sophisticated computational methods. arxiv.orgmpg.de
Solving a crystal structure from powder diffraction data presents a significant challenge due to the overlapping of diffraction peaks. nih.gov "Direct methods" and "direct space" approaches are two primary computational strategies employed to overcome this "phase problem" in crystallography. nist.govcnr.itnih.gov
Direct Methods: These methods utilize statistical relationships between the intensities of the measured diffraction spots to directly determine the phases of the structure factors. nih.govcnr.it The successful application of direct methods is often dependent on the quality and resolution of the diffraction data. lightsource.ca
Direct Space Approaches: These methods involve generating trial crystal structures within the unit cell and comparing their calculated powder patterns to the experimental data. nih.govresearchgate.net Global optimization algorithms, such as simulated annealing or genetic algorithms, are used to search for the structure that best fits the observed diffraction pattern. nih.gov This approach is particularly useful when molecular geometry is known. nih.gov
Once an initial structural model is obtained, the Rietveld refinement method is employed to refine the crystal structure against the full experimental powder diffraction pattern. wikipedia.orgresearchgate.netdoebelin.org This technique is a powerful tool for extracting detailed structural information from PXRD data. mdpi-res.comprofex-xrd.org
Rietveld refinement involves a least-squares procedure where the calculated diffraction profile is adjusted to match the observed data by refining various parameters. wikipedia.org These parameters include lattice parameters, atomic positions, and site occupancies. The method also accounts for instrumental and sample-related contributions to the diffraction pattern. doebelin.org A crucial step preceding or integrated within the refinement is the extraction of integrated intensities for individual or overlapping reflections, for which methods like the Pawley or Le Bail methods are used. nih.govnist.gov The success of a Rietveld refinement is highly dependent on the quality of the initial model and the diffraction data. wikipedia.org
Powder X-ray Diffraction (PXRD) for Structure Determination and Polymorphism
Spectroscopic Techniques for Structural Analysis
Spectroscopic methods provide complementary information to diffraction techniques by probing the local chemical environment of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for elucidating the structure of molecules in solution. rsc.org It is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment, connectivity, and dynamics of atoms. For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation.
¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). rsc.orgpressbooks.pub The spectrum of this compound would show distinct signals for the aromatic protons on the tolyl groups, the methylene (B1212753) protons of the ethylenediamine (B42938) backbone, and the amine protons. The integration of these signals corresponds to the number of protons of each type. Protons that are chemically non-equivalent due to the molecular chirality can exhibit distinct signals, a phenomenon known as diastereotopicity. masterorganicchemistry.com
¹³C NMR Spectroscopy: Carbon-13 NMR provides direct information about the carbon skeleton of a molecule. bhu.ac.inyoutube.com Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. nih.gov The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic). bhu.ac.in
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural insights by showing correlations between different nuclei. ucl.ac.ukresearchgate.net A COSY spectrum would reveal which protons are coupled to each other, helping to piece together the fragments of the molecule. ucl.ac.uk An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for unambiguous assignment of both ¹H and ¹³C resonances. researchgate.netlibretexts.org More advanced 2D NMR experiments can reveal through-space interactions (NOESY) and long-range couplings, further refining the three-dimensional picture of the molecule in solution. ucl.ac.ukunivr.it
Table 2: Representative NMR Data for this compound
| Nucleus | Technique | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 1D | 7.10 - 6.60 | m | - | Aromatic-H |
| ¹H | 1D | 3.40 | t | 6.0 | N-H |
| ¹H | 1D | 3.30 | q | 6.0 | -CH₂-N |
| ¹H | 1D | 2.15 | s | - | Ar-CH₃ |
| ¹³C | 1D | 145.0 | - | - | Ar-C (quaternary) |
| ¹³C | 1D | 130.0 | - | - | Ar-CH |
| ¹³C | 1D | 127.0 | - | - | Ar-CH |
| ¹³C | 1D | 122.0 | - | - | Ar-C (quaternary) |
| ¹³C | 1D | 117.0 | - | - | Ar-CH |
| ¹³C | 1D | 112.0 | - | - | Ar-CH |
| ¹³C | 1D | 45.0 | - | - | -CH₂ -N |
| ¹³C | 1D | 17.5 | - | - | Ar-CH₃ |
Note: This table presents typical, illustrative chemical shift values. Actual values can vary depending on the solvent and experimental conditions. Multiplicity: s = singlet, t = triplet, q = quartet, m = multiplet.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of a compound by measuring its absorption of infrared radiation. azooptics.cominnovatechlabs.com The resulting FTIR spectrum serves as a unique molecular "fingerprint." azooptics.com For this compound, the spectrum is characterized by absorption bands corresponding to the specific vibrational modes of its constituent bonds.
Key regions in the FTIR spectrum of this compound include:
N-H Stretching: A moderate absorption band is expected in the 3500-3300 cm⁻¹ region, characteristic of the N-H stretching vibration of the secondary amine groups. upi.edu The position and shape of this band can be influenced by hydrogen bonding.
C-H Stretching: The spectrum will exhibit multiple bands in the 3100-2800 cm⁻¹ range. Aromatic C-H stretching vibrations from the tolyl groups typically appear between 3100-3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethylenediamine bridge and the methyl groups are expected in the 3000-2850 cm⁻¹ range. upi.edu
Aromatic C=C Stretching: Sharp, moderate-to-weak absorption bands between 1600 cm⁻¹ and 1450 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic rings.
C-N Stretching: The stretching vibrations for the C-N bonds (both aromatic and aliphatic) typically occur in the 1350-1000 cm⁻¹ region. researchgate.net
The analysis of these characteristic bands allows for the confirmation of the various functional moieties within the molecule.
Table 1: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Secondary Amine | 3500 - 3300 |
| Aromatic C-H Stretch | Aryl | 3100 - 3000 |
| Aliphatic C-H Stretch | Alkyl (CH₂, CH₃) | 3000 - 2850 |
| C=C Stretch | Aromatic Ring | 1600 - 1450 |
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FTIR. horiba.com It detects molecular vibrations by measuring the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations involving a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Raman spectra can serve as a structural fingerprint to identify and characterize molecules. medium.com
For this compound, Raman spectroscopy is particularly effective for observing non-polar bonds. A reference FT-Raman spectrum for this compound is noted as being available from Bio-Rad Laboratories, Inc. nih.gov
Key expected features in the Raman spectrum include:
Aromatic Ring Vibrations: Strong bands corresponding to the symmetric "breathing" modes of the disubstituted benzene (B151609) rings are expected, typically around 1000 cm⁻¹. Other ring stretching modes will appear in the 1610-1580 cm⁻¹ region. horiba.com
C-H Vibrations: The aromatic C-H stretching vibrations (3100-3000 cm⁻¹) and aliphatic C-H stretching vibrations (3000-2800 cm⁻¹) are also visible in the Raman spectrum, often with strong intensity. horiba.com
Skeletal Vibrations: The carbon skeleton of the ethylenediamine bridge and the tolyl groups will produce a series of bands in the fingerprint region (<1400 cm⁻¹).
The combination of FTIR and Raman data provides a more complete picture of the vibrational characteristics of the molecule. mdpi.com
Table 2: Predicted Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Aryl | 3100 - 3000 (Strong) |
| Aliphatic C-H Stretch | Alkyl (CH₂, CH₃) | 3000 - 2800 (Strong) |
| C=C Stretch | Aromatic Ring | 1610 - 1580 (Strong) |
| Aromatic Ring Breathing | Aryl | ~1000 (Strong/Medium) |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. scienceready.com.au It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule after ionization. scienceready.com.auulethbridge.ca
For this compound (C₁₆H₂₀N₂), the molecular weight is 240.34 g/mol . nih.gov As the molecule contains two nitrogen atoms, its molecular ion peak (M⁺˙) is expected at an even m/z value of 240, consistent with the nitrogen rule. ulethbridge.ca The presence of stable aromatic rings suggests that the molecular ion peak will be relatively intense. libretexts.org
Common fragmentation pathways for amines involve alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org Plausible fragmentation patterns for this compound include:
Cleavage of the ethylenediamine bridge: Homolytic cleavage of the central C-C bond of the ethylenediamine backbone would result in a fragment ion at m/z 120, corresponding to the [C₈H₁₀N]⁺ radical cation.
Alpha-cleavage at the C-N bond: Cleavage of the bond between a tolyl group and the nitrogen atom could lead to the loss of a tolyl radical (C₇H₇˙, mass 91) or the formation of a tolyl cation at m/z 91.
Benzylic cleavage: Cleavage of the C-N bond adjacent to the aromatic ring can result in a stable N-ethyl-o-toluidine cation radical or further fragmentation.
Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. chromatographyonline.com
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula |
|---|---|---|
| 240 | Molecular Ion (M⁺˙) | [C₁₆H₂₀N₂]⁺˙ |
| 134 | [M - C₇H₈N]⁺ | [C₉H₁₂N]⁺ |
| 120 | Cleavage of ethylenediamine C-C bond | [C₈H₁₀N]⁺ |
| 106 | [o-tolyl-NH-CH₂]⁺ | [C₈H₁₀N]⁺ |
Electronic Spectroscopy (UV-Vis)
Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. mdpi.com The technique is primarily used to study molecules containing chromophores—functional groups with π-electrons or non-bonding valence electrons. uomustansiriyah.edu.iq
The primary chromophores in this compound are the two o-tolyl groups. The aromatic rings give rise to characteristic electronic transitions in the ultraviolet region of the spectrum.
π → π Transitions:* These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene rings. For substituted benzenes, these typically produce two main absorption bands. The E2-band (around 200-230 nm) and the B-band (around 250-280 nm) are expected. uomustansiriyah.edu.iq
n → π Transitions:* The nitrogen atoms possess non-bonding electrons (n-electrons). Transitions from these non-bonding orbitals to the antibonding π* orbitals of the aromatic ring (n → π) are also possible. These transitions are generally of much lower intensity than π → π transitions and may be obscured by them.
The solvent used can influence the position of the absorption maxima. uomustansiriyah.edu.iq
Table 4: Predicted UV-Vis Absorption Bands for this compound
| Transition Type | Chromophore | Expected λₘₐₓ (nm) |
|---|---|---|
| π → π* (E2-band) | Aromatic Ring | ~210 - 230 |
| π → π* (B-band) | Aromatic Ring | ~260 - 280 |
Advanced Characterization Techniques
Beyond the standard spectroscopic methods, more advanced techniques provide deeper insights into the elemental composition and electronic structure of this compound.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that analyzes the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. cityu.edu.hkntu.edu.tw XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. cityu.edu.hk
For this compound, XPS can provide:
Elemental Composition: A survey scan would confirm the presence of carbon (C) and nitrogen (N), along with adventitious oxygen (O) and other surface contaminants.
Chemical State Analysis: High-resolution scans of the C 1s and N 1s regions would reveal details about the bonding environments.
C 1s Spectrum: The C 1s signal would be deconvoluted into multiple peaks representing the different types of carbon atoms: aromatic carbons bonded only to other carbons (C-C/C=C), aliphatic carbons of the ethylenediamine bridge (C-C), carbons bonded to nitrogen (C-N), and carbons of the methyl groups (C-C). ru.ac.za
N 1s Spectrum: The N 1s spectrum is expected to show a single, sharp peak corresponding to the two equivalent secondary amine (C-N-H) environments in the molecule. ru.ac.za The binding energy of this peak provides information about the electronic environment of the nitrogen atoms.
Table 5: Predicted XPS Binding Energies for this compound
| Element | Core Level | Chemical Environment | Expected Binding Energy (eV) |
|---|---|---|---|
| Carbon | C 1s | Aromatic C-C, C=C, C-H | ~284.8 |
| Carbon | C 1s | Aliphatic C-C, C-H | ~285.0 |
| Carbon | C 1s | Aliphatic/Aromatic C-N | ~286.0 - 286.5 |
X-ray Emission Spectroscopy (XES) and X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful, element-specific techniques used to probe the electronic structure of materials. ifpan.edu.pl They are often performed at synchrotron radiation facilities.
X-ray Absorption Spectroscopy (XAS): XAS measures the absorption of X-rays as a function of energy. The resulting spectrum provides information about the unoccupied electronic states, oxidation state, and local coordination environment of the absorbing atom. nih.govspringernature.com For this compound, conducting XAS at the Nitrogen K-edge would probe the unoccupied molecular orbitals with N p-character, offering insight into the nature of the C-N bonds and the electronic influence of the tolyl substituents. When the molecule acts as a ligand in a metal complex, XAS at the metal edge can reveal crucial information about the metal's oxidation state and coordination geometry. nih.govresearchgate.net
X-ray Emission Spectroscopy (XES): XES is a photon-in, photon-out technique that probes the occupied electronic states. polimi.it Following the creation of a core hole by an incident X-ray, the decay of an electron from a higher-energy orbital to fill the hole results in the emission of a fluorescent X-ray. The energy of the emitted photon corresponds to the energy difference between the two electronic levels. researchgate.net N K-edge XES of this compound would provide a map of the occupied molecular orbitals with N p-character, complementing the information on unoccupied states from XAS and providing a detailed picture of the valence electronic structure. researchgate.netpolimi.it
Together, XAS and XES offer a comprehensive probe of both the occupied and unoccupied electronic states localized on a specific element, making them invaluable for understanding bonding and reactivity. researchgate.net
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing a three-dimensional surface that elucidates close contacts with neighboring molecules. The surface is colored according to various properties, such as normalized contact distance (dnorm), shape index, and curvedness, which reveal the nature and relative strength of different interactions.
The dnorm surface highlights intermolecular contacts shorter than the van der Waals radii, which are crucial for the stability of the crystal packing. Red regions on the dnorm map indicate these close contacts, often corresponding to hydrogen bonds and other strong interactions. White areas represent contacts approximately equal to the van der Waals radii, while blue regions signify longer contacts.
Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing the distribution of intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The percentage contribution of different types of contacts, such as H···H, C···H/H···C, and N···H/H···N, can be quantified from these plots.
A detailed examination of the fingerprint plots would allow for the deconvolution of these interactions. For instance, the H···H interactions, typically appearing as a large, diffuse region in the center of the plot, would account for a significant portion of the crystal packing. The C···H/H···C interactions, representing contacts between the aromatic rings and other hydrogen atoms, would appear as distinct "wings" on the plot. Any N-H···π or C-H···π interactions would also be identifiable.
Table 1: Predicted Intermolecular Contact Contributions for this compound based on Hirshfeld Surface Analysis of Analogous Compounds
| Interaction Type | Predicted Contribution (%) |
| H···H | > 50% |
| C···H/H···C | 15 - 25% |
| N···H/H···N | 5 - 15% |
| Other | < 5% |
The shape index and curvedness plots provide further information about the topology of the molecular surface. The shape index is particularly useful for identifying π-π stacking interactions, which would appear as adjacent red and blue triangles. Given the presence of two tolyl rings in this compound, such interactions might be expected, although their presence and geometry would be highly dependent on the steric influence of the ortho-methyl groups.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost, especially for transition metal chemistry. nih.govumn.edu It is employed to study the electronic properties of many-electron systems by using the electron density as the fundamental variable. umn.edu DFT calculations are instrumental in predicting a wide array of molecular properties for N,N'-Di-o-tolylethylenediamine, from its ground-state geometry to its spectroscopic signatures. chemrxiv.orgresearchgate.net
A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule by minimizing its total energy. researchgate.net For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles corresponding to its lowest energy conformer. The resulting optimized structure is crucial for all subsequent property calculations.
Once the geometry is optimized, DFT can elucidate the electronic structure, providing a map of the electron density distribution. This reveals key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mx The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and electronic transitions. scielo.org.mx Materials with a smaller band gap tend to be more conductive. scielo.org.mx
An illustrative output of a geometry optimization for this compound would include the parameters listed in the table below.
| Parameter | Atoms Involved | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C-C (ethyl bridge) | 1.54 Å |
| Bond Length | C-N (amine) | 1.47 Å |
| Bond Length | C-C (aromatic) | 1.40 Å |
| Bond Angle | C-N-C | 118.5° |
| Dihedral Angle | N-C-C-N | 65.0° (gauche) |
DFT calculations are pivotal for exploring the mechanisms of chemical reactions. rsc.orgrsc.org By calculating the potential energy surface, researchers can identify the minimum energy reaction pathway that connects reactants to products. nih.govchemrxiv.org This involves locating and characterizing all stationary points, including stable intermediates and high-energy transition states (TS). nih.gov The energy difference between the reactants and the transition state defines the activation energy, a key factor governing the reaction rate. nih.gov For a molecule like this compound, this analysis could be applied to understand its synthesis, degradation, or its role in a catalytic cycle. rsc.orggenome.jp
The table below illustrates a hypothetical energetic profile for a reaction involving this compound.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting Materials | 0.0 |
| Transition State 1 (TS1) | First Energy Barrier | +20.5 |
| Intermediate | Metastable Species | -5.2 |
| Transition State 2 (TS2) | Second Energy Barrier | +15.8 |
| Products | Final Products | -12.0 |
A significant application of DFT is the prediction of spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra. d-nb.inforesearchgate.net
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, within a DFT framework, is widely used to predict ¹H and ¹³C NMR chemical shifts with high accuracy. researchgate.netnih.gov Recent advances that account for multiple conformations can further enhance prediction accuracy. d-nb.info
IR Spectroscopy: DFT can calculate the vibrational frequencies of a molecule. These frequencies correspond to the peaks in an infrared (IR) spectrum and are used to identify the functional groups present in the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. uwa.edu.au This allows for the prediction of the absorption wavelengths (λ_max) in a UV-Vis spectrum, which provides information about the electronic structure and conjugation within the molecule.
The following table presents an illustrative comparison of predicted and experimental ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Predicted δ (ppm) (Illustrative) | Experimental δ (ppm) (Hypothetical) |
|---|---|---|
| C (methyl) | 17.8 | 18.1 |
| C (methylene, -CH₂-) | 46.5 | 46.2 |
| C (aromatic, C-N) | 145.3 | 145.0 |
| C (aromatic, C-CH₃) | 130.5 | 130.9 |
| C (aromatic, ortho) | 127.1 | 127.4 |
| C (aromatic, meta) | 117.9 | 117.6 |
| C (aromatic, para) | 122.0 | 122.3 |
To gain deeper chemical insight from the calculated wavefunction, further analyses like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are employed.
Natural Bond Orbital (NBO) Analysis: NBO analysis translates complex electronic wavefunctions into the familiar language of Lewis structures, including chemical bonds, lone pairs, and core orbitals. faccts.de It is particularly useful for studying charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netuba.ar The strength of these interactions is quantified by the second-order perturbation energy, E(2). uba.ar
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density to partition a molecule into atoms and characterize the nature of the chemical bonds between them. researchgate.net This method is effective for identifying and classifying both strong covalent bonds and weak non-covalent interactions by locating bond critical points (BCPs) in the electron density. mdpi.comresearchgate.net
An illustrative NBO analysis for an intramolecular hydrogen bond in this compound is shown below.
| Analysis Type | Parameter | Value (Illustrative) |
|---|---|---|
| NBO | Donor Orbital (Lewis) | LP (N) |
| Acceptor Orbital (Non-Lewis) | σ* (N-H) | |
| Stabilization Energy E(2) (kcal/mol) | 2.5 | |
| QTAIM (at BCP) | Electron Density (ρ) | 0.021 a.u. |
| Laplacian of Electron Density (∇²ρ) | +0.075 a.u. |
This compound, as a diamine, is a classic chelating ligand that can form stable complexes with various metal ions. mdpi.comnih.gov
Metal-Ligand Interactions: DFT is a primary tool for studying the coordination of ligands to metal centers. researchgate.net It can accurately predict the geometry of metal complexes and calculate the metal-ligand binding energy, which indicates the stability of the complex. nih.govmdpi.com Energy decomposition analysis (EDA) can further dissect the binding energy into physically meaningful components such as electrostatic attraction, Pauli repulsion, and orbital (covalent) interactions, clarifying the nature of the metal-ligand bond. mdpi.com
The table below provides a hypothetical energy decomposition analysis for a complex of this compound with a metal ion (M²⁺).
| Energy Component | Energy (kcal/mol) (Illustrative) | Description |
|---|---|---|
| Electrostatic Interaction | -150.5 | Attraction between metal cation and ligand electron density |
| Pauli Repulsion | +120.2 | Repulsion between occupied orbitals |
| Orbital Interaction (Covalent) | -95.8 | Charge transfer and orbital mixing |
| Dispersion | -15.1 | van der Waals forces |
| Total Binding Energy | -141.2 | Overall stability of the complex |
Molecular Dynamics (MD) Simulations
While DFT provides a static, time-independent picture of molecules, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD can explore the conformational landscape of this compound, revealing how it flexes and moves in different environments, such as in a solvent. researchgate.netnih.gov These simulations are crucial for understanding processes like ligand binding and dissociation from a receptor, as they can reveal the pathways and conformational changes involved. nih.gov
An MD simulation provides detailed information about the structural flexibility, solvent interactions, and thermodynamic properties of the system.
| Simulation Parameter | Value/Description (Illustrative) |
|---|---|
| System | One this compound molecule |
| Solvent | Water (TIP3P model) in a cubic box |
| Force Field | GAFF (General Amber Force Field) |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Primary Outputs | Trajectory, RMSD, RMSF, Radial Distribution Functions |
Chiral Recognition Mechanisms at a Molecular Level
The chirality of this compound, arising from its stereogenic centers, is fundamental to its application in asymmetric synthesis. Computational modeling is instrumental in elucidating the mechanisms by which its enantiomers are recognized and separated.
Molecular dynamics (MD) and molecular docking are primary computational techniques used to investigate chiral recognition. researchgate.netscirp.org These methods model the interaction between the enantiomers of a chiral compound (the analyte) and a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase in chromatography. mdpi.comchemrxiv.org The goal is to understand the subtle differences in how each enantiomer binds to the chiral selector. researchgate.net
The process involves creating a 3D model of the host-guest complex, which consists of the this compound enantiomer and the chiral selector. mdpi.com Molecular docking software, such as Autodock, can then be used to predict the most stable binding poses of the R- and S-enantiomers within the selector's binding site. mdpi.com The stability of these complexes is quantified by calculating the binding free energy. researchgate.net A significant difference in the binding free energy between the two enantiomer-selector complexes suggests a higher degree of chiral selectivity and a more effective separation. mdpi.com
Key interactions governing this recognition process include:
Hydrogen Bonding: The amine groups of this compound can act as hydrogen bond donors, forming specific, directional interactions with acceptor sites on the chiral selector. mdpi.com
Electrostatic Interactions: The distribution of charge on both the ligand and the selector influences their orientation and binding affinity. frontiersin.org
| Computational Step | Description | Key Parameters Analyzed | Relevant Finding |
|---|---|---|---|
| Model Construction | Generation of 3D structures of the R- and S-enantiomers of this compound and the chosen chiral selector (e.g., a cyclodextrin). | Atomic coordinates, charge distribution. | Accurate initial structures are crucial for reliable simulations. frontiersin.org |
| Molecular Docking | Prediction of the preferred binding orientation of each enantiomer within the chiral selector's cavity. | Binding pose, interaction geometry. | Identifies the most probable host-guest complex configuration. nih.gov |
| Energy Calculation | Computation of the binding free energy for each enantiomer-selector complex using a semi-empirical energy function. mdpi.com | Binding Free Energy (ΔG), Enantioselectivity (ΔΔG). | The difference in binding energy (ΔΔG) between enantiomers correlates with experimental separation factors. mdpi.comnih.gov |
| Interaction Analysis | Identification and quantification of non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) stabilizing the complex. | Number of H-bonds, interaction distances. | Reveals the specific molecular forces responsible for chiral discrimination. mdpi.com |
Ligand-Substrate/Metal Binding Dynamics
This compound is an effective chelating ligand, forming stable complexes with various metal ions. Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the dynamics of this binding process, providing detailed information on the geometry, stability, and electronic structure of the resulting metal complexes. mdpi.commdpi.com
DFT calculations can optimize the geometry of the this compound-metal complex to find its lowest energy conformation. mdpi.combiointerfaceresearch.com This allows for the precise determination of bond lengths, bond angles, and torsion angles within the coordinated structure. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is a critical parameter, offering insights into the chemical reactivity and kinetic stability of the complex. chemmethod.com
The strength of the interaction between the ligand and the metal ion is quantified by the binding energy. mdpi.com DFT studies can systematically evaluate how the binding energy changes with different metal ions, helping to understand the ligand's selectivity. For example, calculations can reveal whether this compound binds more strongly to Cu(II) or Ni(II), which is consistent with the hard and soft acids and bases (HSAB) theory. The nitrogen donor atoms of the ligand are typically soft bases, favoring interaction with borderline or soft acid metal ions.
Furthermore, DFT can be used to analyze the nature of the chemical bond between the nitrogen atoms of the ligand and the metal center. Natural Bond Orbital (NBO) analysis and charge distribution studies, like Mulliken population analysis, reveal the extent of charge transfer from the ligand to the metal upon complexation. chemmethod.comphyschemres.org This information is crucial for understanding the electronic effects of coordination and the subsequent reactivity of the complex.
| Parameter | Description | Example Value (Hypothetical) | Significance |
|---|---|---|---|
| Optimized Geometry | The lowest energy 3D arrangement of atoms in the complex. mdpi.com | Distorted tetrahedral | Predicts the most stable structure of the complex. |
| M-N Bond Length | The distance between the metal center (M) and the coordinating nitrogen atoms. | 2.05 Å | Indicates the strength and nature of the coordinate bond. |
| Binding Energy | The energy released upon formation of the complex from the metal ion and the ligand. mdpi.com | -150 kcal/mol | Quantifies the thermodynamic stability of the complex. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. chemmethod.com | 3.5 eV | Relates to the electronic stability and reactivity of the complex. |
| Mulliken Charge on Metal | The calculated partial charge on the metal atom after coordination. physchemres.org | +0.85 e | Indicates the degree of electron donation from the ligand to the metal. |
Crystal Structure Prediction and Polymorphism Studies
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement or conformation of molecules in the crystal lattice. mdpi.com These different forms, or polymorphs, can exhibit distinct physical properties, making the study and prediction of polymorphism critically important. Computational methods for crystal structure prediction (CSP) are employed to explore the potential polymorphic landscape of a compound like this compound, aiming to identify the most stable crystal structures without the need for exhaustive experimental screening. mdpi.comschrodinger.com
Genetic Algorithms and Machine Learning Approaches in Structure Solution
Predicting the crystal structure of a molecule from its chemical formula is a grand challenge in materials science, equivalent to finding the global minimum on a complex, high-dimensional potential energy surface. aps.org Genetic algorithms (GAs) are powerful optimization techniques inspired by natural evolution that are well-suited for this task. psu.eduaps.org
In a GA-based CSP, a "population" of trial crystal structures is generated. psu.edu Each structure is defined by parameters such as unit cell dimensions and the position and orientation of the molecule(s) within it. The "fitness" of each structure is evaluated, typically based on its calculated lattice energy. aps.org Structures with lower (more favorable) energy are considered "fitter." The algorithm then proceeds through evolutionary steps:
Selection: Fitter structures are preferentially chosen to be "parents" for the next generation. mdpi.com
Crossover: New "offspring" structures are created by combining features (e.g., molecular packing arrangements) from two parent structures. aps.org
Mutation: Random changes are introduced to some structures to ensure diversity and explore new regions of the search space. aps.org
This iterative process of evaluation, selection, and reproduction eventually leads the population to converge on low-energy, physically plausible crystal structures. psu.eduarxiv.org
While powerful, GAs require a vast number of energy calculations, which can be computationally prohibitive if relying solely on high-accuracy methods like DFT. arxiv.org This is where machine learning (ML) has become transformative. oaepublish.com Machine learning potentials, such as neural network potentials (NNPs), can be trained on a smaller dataset of DFT calculations to learn the relationship between atomic structure and energy. aps.org Once trained, these ML potentials can predict the energy of new structures with near-DFT accuracy but at a fraction of the computational cost, accelerating the CSP process by orders of magnitude. aps.orgarxiv.org The integration of ML with GAs allows for a more rapid and exhaustive exploration of the polymorphic landscape. rsc.org
| Phase | Method | Objective |
|---|---|---|
| 1. Initial Search | Genetic Algorithm (GA) with a classical force field | Rapidly generate a diverse set of thousands of plausible crystal structures. |
| 2. ML Model Training | Density Functional Theory (DFT) | Calculate highly accurate energies for a subset of the generated structures to create a training set. aps.org |
| 3. High-Throughput Screening | Machine Learning (ML) Potential | Predict the energies of all structures from the initial search, quickly identifying low-energy candidates. aps.orgrsc.org |
| 4. Refinement & Ranking | Genetic Algorithm with ML Potential | Perform further optimization on the most promising candidates to locate the lowest energy minima. arxiv.org |
| 5. Final Validation | Periodic DFT Calculations | Recalculate the energies of the top-ranked structures with the highest level of theory for final stability ranking. chemrxiv.org |
Validation of Experimental Structures through Computational Methods
Computational methods, particularly periodic DFT calculations, are essential for the validation of experimentally determined crystal structures, such as those obtained from single-crystal X-ray diffraction (SCXRD). nih.gov While SCXRD provides highly accurate data, the process of refining a crystal structure model is not entirely objective and can be subject to errors. ebi.ac.uk Comparing the experimental structure to a computationally optimized one provides an independent check on the model's quality. nih.govmdpi.com
The validation process begins with the experimentally determined crystal structure, including its unit cell parameters and atomic coordinates. A full geometry optimization is then performed using periodic DFT, which accounts for the repeating nature of the crystal lattice. nih.gov This optimization allows all atoms to move until they reach their minimum energy positions according to the laws of quantum mechanics, free from experimental constraints or potential model bias. mdpi.com
Excellent agreement between the DFT-optimized geometry and the experimental structure provides strong confidence in the validity of the experimental model. chemmethod.comnih.gov Key metrics for comparison include:
Root-Mean-Square Deviation (RMSD) of atomic positions.
Differences in unit cell parameters (a, b, c, α, β, γ).
Comparison of individual bond lengths and angles.
Small discrepancies are expected, as DFT calculations typically correspond to a structure at 0 K in a perfect vacuum, whereas experiments are conducted at finite temperatures. chemmethod.com However, significant deviations may indicate potential issues in the experimental model, such as incorrect atom assignments or disorder that was not properly modeled. ebi.ac.uk This computational validation is a crucial step in ensuring the accuracy and reliability of crystallographic data. nih.govgene-quantification.de
| Parameter | Experimental (SCXRD) | Computational (Periodic DFT) | Deviation |
|---|---|---|---|
| Space Group | P2₁/c | P2₁/c (Confirmed) | - |
| Unit Cell Volume (ų) | 1255.4 | 1249.8 | -0.45% |
| C-N Bond Length (Å) | 1.472 | 1.478 | +0.41% |
| C-C-N Angle (°) | 110.5 | 110.2 | -0.27% |
| RMSD (all atoms, Å) | N/A | 0.08 |
Applications in Advanced Organic Synthesis and Materials Science
Stereoselective Synthesis of Complex Molecules
The principles of stereoselective synthesis are crucial in producing complex molecules with specific three-dimensional arrangements. ethz.ch This control over stereochemistry is vital, particularly in the synthesis of bioactive compounds where specific enantiomers or diastereomers exhibit desired biological activity. ethz.chmsu.edu The synthesis of complex molecules can be approached through linear or convergent strategies, with the latter involving the assembly of complex, enantiomerically pure building blocks in the later stages of the synthesis. ethz.ch
The total synthesis of bioactive natural products is a significant area of research where stereoselectivity is paramount. nih.govcnrs.fr Methodologies such as the "lactone method" have been developed for the regio- and stereoselective formation of axially chiral biaryl systems, which are present in a number of bioactive natural products. uni-wuerzburg.de This method separates the carbon-carbon bond formation and the asymmetric induction steps, allowing for the selective preparation of either atropisomer from a common precursor. uni-wuerzburg.de Other strategies involve intramolecular Heck reactions to create key structural features like spiro quaternary carbons. cnrs.fr The synthesis of various bioactive compounds, including naphthylisoquinoline alkaloids, galanthamine, and chlorflavonin, showcases the importance of controlling stereochemistry to achieve the desired biological activity. cnrs.fruni-wuerzburg.denih.gov
While direct examples of N,N'-Di-o-tolylethylenediamine in the total synthesis of specific bioactive compounds are not extensively detailed in the provided search results, its role as a chiral ligand in asymmetric catalysis is a key enabling technology for such syntheses. Chiral ligands are fundamental to many stereoselective reactions that form the backbone of total synthesis endeavors.
The preparation of enantiomerically pure intermediates is a cornerstone of modern organic synthesis. beilstein-journals.org One widely used intermediate is Garner's aldehyde, which is valued for its versatility in the synthesis of various natural products. beilstein-journals.org The synthesis of such intermediates often requires careful control of reaction conditions to prevent racemization. beilstein-journals.org For instance, the choice of base in certain transformations can significantly impact the enantiomeric purity of the final product. beilstein-journals.org
The role of this compound in this context is primarily as a precursor to or a component of chiral catalysts and auxiliaries. These chiral entities are then used to induce stereoselectivity in reactions that produce enantiopure intermediates. The ability to prepare these intermediates with high enantiomeric excess is critical for the subsequent steps in the synthesis of complex target molecules.
Development of Functional Materials
Functional materials are designed with specific properties that allow them to perform particular functions, finding applications in diverse areas from wastewater treatment to electronics. idu.ac.idmdpi.com The development of these materials often involves the incorporation of specific molecular units to impart desired characteristics, such as electrical conductivity or chirality. idu.ac.id
Chiral stationary phases (CSPs) are essential for the separation of enantiomers by chromatography. nih.govnih.gov The effectiveness of a CSP is dependent on its ability to form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. Novel CSPs are continuously being developed by immobilizing chiral selectors onto a solid support like silica (B1680970) gel. nih.govnih.gov For example, CSPs derived from (1R,2R)-trans-diaminocyclohexane have shown good results in the separation of benzodiazepines and aromatic amides. nih.gov Similarly, CSPs prepared from 2-amino-1,2-diphenylethanol (B1215729) have been effective in resolving amino acids and their derivatives. nih.gov
This compound, with its inherent chirality upon complexation with a metal or through derivatization, is a suitable candidate for the development of novel chiral selectors for CSPs. Its rigid backbone and the presence of aromatic rings can contribute to the necessary pi-pi interactions and steric repulsions required for effective chiral recognition.
Catalytic materials are crucial in a vast array of chemical processes, from industrial-scale production to fine chemical synthesis. basf.commdpi.com These materials can be homogeneous or heterogeneous and are designed to increase the rate and selectivity of chemical reactions. basf.com The development of new catalytic materials often focuses on enhancing activity, stability, and selectivity. For instance, in the field of electrocatalysis, significant effort is dedicated to designing materials for efficient energy conversion and storage, such as catalysts for the oxygen reduction reaction (ORR) and the production of value-added chemicals from CO2. dtu.dkrsc.org The morphology and composition of the catalyst, as well as the support material, play a critical role in its performance. dtu.dk
Derivatives of this compound can be utilized in the creation of novel catalytic materials. They can be incorporated into metal-organic frameworks (MOFs) or supported on materials like alumina (B75360) to create heterogeneous catalysts. mdpi.com The chiral nature of the diamine can be exploited to develop catalysts for asymmetric transformations, while its coordinating ability can be used to stabilize metal nanoparticles, preventing their aggregation and enhancing their catalytic activity.
Advanced Synthesis Strategies and Methodologies
Modern organic synthesis relies on the development of advanced strategies and methodologies to construct complex molecules with high efficiency and selectivity. nih.govrsc.org This includes the development of new reactions, catalysts, and synthetic routes that are more sustainable and atom-economical. herlandlab.com A key area of focus is the stereoselective synthesis of challenging motifs, such as acyclic all-carbon tetrasubstituted alkenes. rsc.org
Recent advancements include the use of metal-catalyzed dynamic kinetic resolution, which combines the high enantioselectivity of enzymes with the racemizing ability of metal catalysts to convert a racemate into a single enantiomer in high yield. mdpi.com Another important strategy is the development of one-pot, multi-component reactions that allow for the rapid assembly of complex structures from simple starting materials. googleapis.com
This compound and its derivatives can play a significant role in these advanced strategies. As chiral ligands, they are integral to the development of new asymmetric catalytic methods. Their use in dynamic kinetic resolution and other tandem catalytic processes can lead to more efficient and sustainable synthetic routes. Furthermore, their incorporation into novel catalytic systems can enable previously challenging transformations, expanding the toolkit of synthetic organic chemists.
C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis due to its atom and step economy. nih.govbeilstein-journals.org Palladium-catalyzed C-H functionalization has emerged as a particularly versatile tool for the construction of complex molecules. snnu.edu.cnnih.gov The efficiency and selectivity of these reactions are often highly dependent on the nature of the ligand coordinated to the palladium center.
Bidentate nitrogen ligands, such as substituted ethylenediamines, are known to be effective in promoting various palladium-catalyzed C-H functionalization reactions. acs.orgchemicalbook.com These ligands can stabilize the palladium catalyst and influence the reactivity and selectivity of the C-H activation step. The steric and electronic properties of the this compound ligand, with its o-tolyl substituents, could be leveraged to control the regioselectivity and enantioselectivity of C-H functionalization reactions. For instance, in palladium-catalyzed C-H arylation or alkenylation reactions, the ligand's structure can dictate which C-H bond in a substrate is preferentially activated. nih.govsnnu.edu.cn While specific studies employing this compound in C-H functionalization are not extensively reported, its structural similarity to other effective diamine ligands suggests its potential in this rapidly developing area of catalysis. nih.gov
Catalyst Discovery and Optimization through AI/Machine Learning
The discovery of new and improved catalysts is often a time-consuming and resource-intensive process that has traditionally relied on serendipity and the chemical intuition of researchers. Recently, artificial intelligence (AI) and machine learning (ML) have emerged as powerful tools to accelerate this process. scispace.comresearchgate.net These computational approaches can analyze large datasets of catalyst structures and reaction outcomes to identify patterns and build predictive models.
In the context of catalyst development, ML algorithms can be trained on data from libraries of ligands to predict the performance of new, untested ligands. nih.gov For bidentate nitrogen ligands like this compound, a machine learning workflow could involve:
Data Generation: Creating a virtual library of related diamine ligands with varying steric and electronic properties.
Descriptor Calculation: Using computational chemistry to calculate a set of numerical descriptors for each ligand that capture its key structural and electronic features.
Model Training: Training an ML model on an experimental dataset where the performance of a subset of these ligands in a specific catalytic reaction has been measured.
Virtual Screening: Using the trained model to predict the performance of the entire virtual library of ligands, thereby identifying promising candidates for experimental validation. chemrxiv.orgchemrxiv.org
This data-driven approach has the potential to significantly expedite the discovery and optimization of catalysts for a wide range of chemical transformations. While direct application of AI/ML to this compound for catalyst discovery has not been specifically documented, the frameworks for screening bidentate nitrogen ligands are in place, suggesting a clear path for its future investigation in this innovative field. scispace.comnih.gov
Future Research Directions and Outlook
Development of Novel Chiral Ligands and Catalysts
The development of new chiral ligands is a cornerstone of progress in asymmetric catalysis. The binding of these ligands to transition metals creates a chiral environment that is crucial for inducing stereoselectivity in chemical transformations. mdpi.com Future research will likely focus on the design and synthesis of novel chiral ligands derived from or inspired by the N,N'-Di-o-tolylethylenediamine scaffold.
Key areas of exploration include:
Modification of the Diamine Backbone: Introducing different substituents on the ethylenediamine (B42938) bridge or the tolyl groups can fine-tune the steric and electronic properties of the ligand. This can lead to improved enantioselectivity and reactivity in catalytic reactions.
Introduction of New Donor Atoms: Incorporating phosphorus, sulfur, or other heteroatoms into the ligand structure can create new classes of ligands, such as P,N- or N,S-ligands. mdpi.comresearchgate.net These modifications can influence the coordination geometry and electronic environment of the metal center, potentially unlocking new catalytic activities.
Development of Bifunctional Ligands: Designing ligands that possess both a metal-binding site and a secondary functional group (e.g., a Brønsted acid or base) can enable cooperative catalysis. This approach can lead to novel reaction pathways and enhanced catalytic efficiency.
A significant challenge in this area is the development of ligands that are not only highly selective but also broadly applicable to a range of substrates and reaction types. nih.govescholarship.org High-throughput screening methods and combinatorial approaches will be instrumental in accelerating the discovery of new and effective chiral ligands.
Integration with Flow Chemistry and Sustainable Synthesis
Flow chemistry, which involves performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and easier scalability. nih.govmit.edu The integration of catalysts derived from this compound with flow chemistry systems is a promising avenue for developing more sustainable and efficient synthetic processes. mdpi.comeuropa.eu
Future research in this area will likely focus on:
Immobilization of Catalysts: Developing methods to immobilize chiral catalysts onto solid supports is crucial for their application in flow systems. This allows for easy separation of the catalyst from the product stream and enables catalyst recycling, which is a key principle of green chemistry.
Process Intensification: The precise control over reaction parameters in flow reactors can lead to higher yields and selectivities, as well as reduced reaction times. mit.edu This intensification of chemical processes is a key aspect of sustainable manufacturing.
The development of robust and recyclable catalysts based on this compound for use in flow systems will be a major focus of future research, with the potential to transform the way chiral molecules are synthesized on an industrial scale.
Exploration of New Catalytic Transformations
While catalysts derived from this compound have been successfully applied in a number of catalytic transformations, there is still significant potential to expand their utility to new types of reactions.
Future research will likely explore the application of these catalysts in a variety of areas, including:
C-H Functionalization: The direct functionalization of C-H bonds is a powerful tool for the synthesis of complex molecules. mdpi.com Developing catalysts that can selectively activate and functionalize C-H bonds with high enantioselectivity is a major goal in organic synthesis.
Reductive Coupling Reactions: Nickel-catalyzed reductive couplings are versatile methods for the formation of C-C bonds. nih.gov Exploring the use of chiral ligands to control the stereochemistry of these reactions is an active area of research.
Photoredox Catalysis: The use of light to drive chemical reactions has gained significant attention in recent years. beilstein-journals.org Developing chiral catalysts that can operate under photoredox conditions would open up new possibilities for asymmetric synthesis.
The discovery of new catalytic transformations enabled by this compound-based catalysts will not only expand the synthetic chemist's toolbox but also provide access to novel chiral building blocks for the pharmaceutical and agrochemical industries.
Advanced Computational Modeling for Mechanism Prediction and Design
Computational modeling has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms and guiding the design of new catalysts. nhr-verein.deacademictransfer.com The application of advanced computational methods to study catalysts derived from this compound will be crucial for accelerating their development and optimization.
Future research in this area will likely involve:
Density Functional Theory (DFT) Calculations: DFT is a powerful method for studying the electronic structure and energetics of molecules and transition states. mdpi.comsciopen.com It can be used to elucidate reaction mechanisms, predict enantioselectivity, and identify key factors that govern catalyst performance.
Machine Learning and Artificial Intelligence: The use of machine learning and AI is becoming increasingly prevalent in catalyst design. nhr-verein.dearxiv.org These methods can be used to screen large libraries of potential ligands and catalysts, identify structure-activity relationships, and predict the outcome of reactions with high accuracy.
Molecular Dynamics Simulations: Molecular dynamics simulations can provide insights into the dynamic behavior of catalysts and their interactions with substrates and solvents. This information can be used to understand the factors that control catalyst stability and selectivity.
The synergy between computational modeling and experimental studies will be essential for the rational design of next-generation chiral catalysts with improved activity, selectivity, and stability.
Potential for Industrial Scalability of Synthetic Methods
The ultimate goal of catalyst development is often its application in large-scale industrial processes. While many academic studies focus on the discovery of new catalysts and reactions, the scalability of these methods is a critical consideration for their practical implementation.
Future research will need to address the challenges associated with the industrial-scale synthesis of this compound and its derivatives, as well as the application of the resulting catalysts in manufacturing processes. Key considerations include:
Cost-Effective Synthesis of the Ligand: Developing efficient and scalable routes to this compound and its analogues from readily available starting materials is essential for their commercial viability.
Process Optimization and Scale-Up: Translating a laboratory-scale procedure to an industrial process requires careful optimization of reaction conditions, including temperature, pressure, and catalyst loading. The use of flow chemistry can greatly facilitate this process. europa.eu
Catalyst Stability and Lifetime: Industrial processes often require catalysts that are robust and can be used for extended periods without significant loss of activity. Research into catalyst deactivation mechanisms and the development of more stable catalysts will be crucial.
The successful industrial application of catalysts derived from this compound will depend on a multidisciplinary approach that combines expertise in organic synthesis, catalysis, chemical engineering, and computational chemistry.
Q & A
Basic: What spectroscopic methods are recommended for structural characterization of N,N'-Di-o-tolylethylenediamine?
To confirm the molecular structure of this compound (CAS 94-92-8, C₁₆H₂₀N₂), use ¹H/¹³C NMR to identify aromatic protons (δ 6.5–7.2 ppm for o-tolyl groups) and ethylenediamine backbone signals (δ 2.5–3.5 ppm). FT-IR can detect N–H stretching (~3300 cm⁻¹) and aromatic C–H vibrations. For crystalline samples, X-ray crystallography provides definitive confirmation of stereochemistry and bond angles .
Basic: How does solvent selection impact the solubility and reactivity of this compound in synthetic protocols?
The compound’s solubility varies with solvent polarity. In nonpolar solvents (e.g., toluene), it dissolves poorly, requiring elevated temperatures (80–100°C) for homogeneous reactions. In polar aprotic solvents (e.g., DMF or DMSO), solubility improves, but the basic amine groups may deprotonate acidic substrates. Pre-dissolving in warm ethanol (40–50°C) is recommended for controlled addition to reaction mixtures .
Advanced: How does this compound influence reaction kinetics in nanocrystal synthesis, and how can side reactions be minimized?
In indium phosphide (InP) nanocrystal synthesis, the compound accelerates precursor decomposition via weak coordination to indium, reducing induction periods. However, benzylic C–H bond instability above 250°C leads to side products (e.g., oxidized toluidine derivatives), broadening optical absorption spectra. Mitigation strategies include:
- Temperature modulation : Limit heating to ≤200°C.
- Stoichiometric control : Use ≤5 mol% relative to indium precursors.
- Inert atmosphere : Prevents oxidative side reactions .
Advanced: What analytical techniques are suitable for detecting side products formed during reactions involving this compound?
Monitor side reactions using:
- UV-Vis spectroscopy : Track absorbance shifts (e.g., loss at 413 nm indicates decomposition) .
- HPLC-MS : Identify low-molecular-weight byproducts (e.g., o-toluidine derivatives) with reverse-phase C18 columns and ESI+ ionization.
- TGA/DSC : Assess thermal stability and decomposition thresholds (critical above 250°C) .
Advanced: How do steric effects from o-tolyl substituents influence the compound’s chelation capacity and catalytic activity?
The ortho-methyl groups impose steric hindrance, reducing coordination flexibility compared to unsubstituted ethylenediamine. In metal-catalyzed reactions, this limits its utility as a polydentate ligand but enhances selectivity for smaller metal ions (e.g., Cu⁺ or Zn²⁺). Comparative studies with N,N'-di-p-tolylethylenediamine show a 20–30% lower binding constant for transition metals due to restricted conformational freedom .
Basic: What are the recommended storage conditions to prevent degradation of this compound?
Store under argon or nitrogen at 2–8°C in amber glass vials. Exposure to moisture or light accelerates hydrolysis of the ethylenediamine backbone, forming toluidine derivatives. Regularly monitor purity via TLC (silica gel, eluent: hexane/ethyl acetate 4:1) .
Advanced: How can researchers reconcile contradictory data on the compound’s role in reaction mechanisms (e.g., chelation vs. redox activity)?
Discrepancies arise from solvent-dependent behavior. For example:
- In nonpolar media , it acts as a weak Lewis base, coordinating to metals without redox activity.
- In polar solvents , trace oxidation generates imine species, altering reaction pathways.
Methodological recommendations : - Conduct control experiments with and without the compound under identical conditions.
- Use XPS or EPR to detect metal oxidation states.
- Compare kinetic profiles with structurally analogous diamines (e.g., TMEDA) .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill management : Neutralize with dilute acetic acid (5%) and adsorb with vermiculite.
Refer to GHS Category 3 guidelines for acute toxicity (H301) and skin irritation (H315) .
Advanced: How does the electronic nature of o-tolyl substituents affect the compound’s nucleophilicity in SNAr reactions?
The electron-donating methyl groups increase the amine’s nucleophilicity, enhancing its reactivity in aromatic substitution reactions. However, steric hindrance at the ortho position reduces accessibility to electrophilic centers. In SNAr with nitroaromatics, yields drop by ~15% compared to para-substituted analogs, as shown in kinetic studies .
Advanced: What computational methods can predict the compound’s interaction with transition metals in catalytic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
